molecular formula C25H21ClN4O3 B12042531 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12042531
M. Wt: 460.9 g/mol
InChI Key: HWYNUCCRVAJTOA-JFLMPSFJSA-N
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Description

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with phenol to form 2-[(2-chlorobenzyl)oxy]phenol. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-methoxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(2-chlorobenzyloxy)phenylboronic acid

Uniqueness

The uniqueness of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O3/c1-32-19-12-10-17(11-13-19)15-27-30-25(31)23-14-22(28-29-23)20-7-3-5-9-24(20)33-16-18-6-2-4-8-21(18)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

HWYNUCCRVAJTOA-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4Cl

Origin of Product

United States

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